molecular formula C18H17N3O4 B5431850 N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B5431850
M. Wt: 339.3 g/mol
InChI Key: RUWYUILIRQJWHO-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core and a benzodioxine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzodioxine Moiety: The benzodioxine moiety can be introduced through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Coupling Reaction: The final step involves coupling the benzimidazole core with the benzodioxine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or benzodioxine moieties are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole or benzodioxine derivatives.

    Substitution: Formation of substituted benzimidazole or benzodioxine derivatives.

Scientific Research Applications

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptors: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds like benzimidazole itself, which have a simpler structure but similar core.

    Benzodioxine Derivatives: Compounds like 1,4-benzodioxine, which share the benzodioxine moiety but lack the benzimidazole core.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-12-8-7-11(9-13(12)21(2)18(20)23)19-17(22)16-10-24-14-5-3-4-6-15(14)25-16/h3-9,16H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWYUILIRQJWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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